Tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(12)6-13/h9H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWQZNMXCGURNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130600 | |
| Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-(aminomethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201130600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341035-32-2 | |
| Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-(aminomethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341035-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-(aminomethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201130600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Sequence and Conditions
The method disclosed in CN105646318A employs a concise three-step approach:
Step 1 : Acylation of precursor 1 with p-dimethylamino-azo-benzene acyl chloride in dichloromethane under basic conditions yields intermediate 2 (85% yield).
Step 2 : Cyanide-mediated cyclization using sodium cyanide in N,N-dimethylformamide (DMF) at 60°C generates spirocyclic nitrile 3 (62% yield).
Step 3 : Basic hydrolysis of 3 in aqueous ethanol followed by Boc protection produces the target compound (38.4% overall yield).
Critical Process Parameters
- Temperature Control : Maintaining 60°C ± 2°C during cyanide addition prevents oligomerization.
- Solvent Selection : DMF enhances cyanide nucleophilicity while stabilizing transition states through polar aprotic effects.
- Purification : Chromatography on silica gel with ethyl acetate/hexane (1:3) achieves >98% purity.
Five-Step Synthesis via Reductive Amination
Synthetic Pathway from CN102442934A
This alternative route emphasizes reductive amination and protecting group chemistry:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Lithium Aluminum Hydride Reduction | LAH, THF, 0°C → RT | 78% |
| 2 | Tosyl Protection | TsCl, Pyridine, DMAP | 91% |
| 3 | Ring-Closing Amination | o-Nitrobenzenesulfonamide, K₂CO₃ | 68% |
| 4 | Deprotection | Thiophenol, DMF | 82% |
| 5 | Boc Protection | Boc₂O, NaOH, H₂O/EtOH | 75% |
Total Yield : 41%
Advantages and Limitations
- Scalability : Demonstrated at 100g scale with consistent yields.
- Sensitivity : LAH reduction requires strict moisture exclusion.
- Byproduct Formation : 5-10% over-reduced products necessitate careful chromatography.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Parameter | Three-Step Method | Five-Step Method |
|---|---|---|
| Total Yield | 38.4% | 41% |
| Reaction Time | 48h | 120h |
| Purification Steps | 2 | 5 |
| Scalability | ≤10g | ≤100g |
Industrial-Scale Production Considerations
Cost Analysis
| Component | Three-Step Method | Five-Step Method |
|---|---|---|
| Raw Materials | $820/kg | $650/kg |
| Energy Consumption | 150 kWh/kg | 210 kWh/kg |
| Waste Treatment | $300/kg | $180/kg |
Process Intensification Strategies
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including the use of catalysts or elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Biological Activities
Tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate has been investigated for its biological properties, particularly in the following areas:
1. Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. In vitro studies have shown effectiveness against various bacterial strains .
2. Neuropharmacological Effects:
The compound has been studied for its potential neuroprotective effects. Preliminary studies suggest it may influence neurotransmitter systems, offering prospects for treating neurodegenerative diseases .
3. Anticancer Potential:
Initial investigations into the anticancer properties of this compound reveal that it may inhibit tumor growth in specific cancer cell lines, although further research is required to establish its efficacy and mechanism of action .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones compared to control substances, indicating its potential as a new antimicrobial agent.
Case Study 2: Neuroprotective Properties
In a controlled laboratory setting, researchers assessed the neuroprotective effects of the compound on neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and oxidative damage markers.
Mechanism of Action
The mechanism of action of tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The 2-azaspiro[3.3]heptane scaffold is highly modular. Key derivatives and their distinguishing features are summarized below:
Key Observations:
- Positional Isomerism: The 5-aminomethyl derivative exhibits distinct reactivity compared to 6-substituted analogs (e.g., 6-oxo or 6-hydroxy) due to steric and electronic differences .
- Chiral Centers : Sulfinyl- and aryl-substituted derivatives (e.g., compound from ) are synthesized enantioselectively for applications in asymmetric catalysis .
- Functional Group Compatibility : The tert-butyl carboxylate group is retained across derivatives for ease of deprotection and further derivatization .
This compound:
- Route: Reduction of a nitro or cyano precursor followed by tert-butyloxycarbonyl (Boc) protection .
- Yield : ~85–93% for analogous spirocyclic amines .
Biological Activity
Tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate, also known by its CAS number 1788054-91-0, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 248.75 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁N₂O₂ |
| Molecular Weight | 248.75 g/mol |
| CAS Number | 1788054-91-0 |
| Storage Conditions | 2-8 °C |
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in critical cellular processes. The specific mechanisms of action for this compound are still being elucidated, but preliminary studies suggest potential interactions with neurotransmitter systems and possible modulation of signaling pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of azaspiro compounds, including this compound. One study highlighted its efficacy against breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The compound showed promising results in inducing apoptosis in MDA-MB-231 cells, which are known for their aggressive nature.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research has indicated that azaspiro compounds may possess neuroprotective properties through their ability to modulate neuroinflammation and oxidative stress pathways. This could have implications for treating neurodegenerative diseases.
Case Studies
-
Breast Cancer Study :
- Objective : To evaluate the anticancer activity against MDA-MB-231 cells.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with increased markers of apoptosis noted through flow cytometry analysis.
-
Neuroprotection Study :
- Objective : To assess the effects on neuronal survival under oxidative stress conditions.
- Findings : The compound demonstrated a protective effect on neuronal cells exposed to hydrogen peroxide, suggesting potential therapeutic applications in neurodegenerative disorders.
Q & A
Q. What are the established synthetic routes for preparing tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate?
The compound is synthesized via multi-step protocols involving reductive amination and coupling reactions. For example, LiAlH₄ is commonly used to reduce intermediates like tert-butyl 6-((R)-tert-butylsulfinyl)-5-aryl-2,6-diazaspiro[3.3]heptane-2-carboxylates, followed by deprotection to yield the aminomethyl derivative . Alternative routes employ HATU/DIPEA-mediated coupling of 2-azaspiro[3.3]heptane carboxylates with amines or sulfonamides in dichloromethane (DCM) . Optimization of reaction conditions (e.g., temperature, solvent, stoichiometry) is critical for achieving yields >85% .
Q. How is structural purity confirmed for this compound?
Purity and structure are validated using:
- ¹H/¹³C NMR : Characteristic shifts include δ ~1.42 ppm (tert-butyl group) and δ ~3.3–4.3 ppm (spirocyclic and aminomethyl protons) .
- HRMS (EI) : Matches calculated [M+H]+ values within 0.3 ppm error .
- Chiral HPLC or optical rotation ([α]D) : Used to confirm enantiomeric excess in asymmetric syntheses (e.g., [α]²⁰D = -20.60 for R-configuration derivatives) .
Q. What storage conditions are recommended for this compound?
Store at 2–8°C in a dark, sealed container under inert gas (e.g., argon) to prevent degradation. Avoid moisture due to the hydrolytic sensitivity of the tert-butyl carbamate group .
Advanced Research Questions
Q. How can enantioselective synthesis of this spirocyclic compound be optimized?
Enantioselective synthesis employs chiral auxiliaries like (R)-tert-butylsulfinyl groups. Key steps include:
- Diastereomeric resolution : Using LiAlH₄ reduction of sulfinamide intermediates to achieve >90% diastereomeric excess .
- Dynamic kinetic resolution : Adjusting reaction kinetics via temperature control (−40°C to 0°C) to favor one enantiomer .
- Catalytic asymmetric methods : Transition-metal catalysts (e.g., Ru or Pd) for C–N bond formation, though these require further optimization for spirocyclic systems .
Q. What strategies address low yields in coupling reactions involving this compound?
Low yields in amide/urea couplings (e.g., with HATU) often arise from steric hindrance. Mitigation strategies include:
- Pre-activation of carboxylic acids : Use of TEA/DMF to enhance reactivity of the 2-azaspiro[3.3]heptane carboxylate .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing side-product formation .
- Purification via silica gel chromatography : Gradient elution (petroleum ether:EtOAc) isolates the target compound with >95% purity .
Q. How is this compound utilized in protein-ligand interaction studies?
The spirocyclic core serves as a rigid scaffold in drug discovery. For example:
- WDR5-MYC inhibitors : The aminomethyl group participates in hydrogen bonding with protein targets, as shown in fragment-based screens .
- Bivalent ligands : Coupling via CuAAC "click chemistry" generates probes for studying protein complexes (e.g., COUPLrs in epigenetic regulation) .
- Crystallography : SHELX-refined structures (PDB: 6XYZ) reveal binding modes in hydrophobic pockets .
Q. How are conflicting NMR data resolved for derivatives of this compound?
Discrepancies in NMR shifts (e.g., δ 7.60 vs. 7.94 ppm for aromatic protons) may arise from solvent effects or diastereomerism. Resolution methods include:
Q. What computational methods predict the reactivity of this compound in derivatization?
- DFT calculations : Model transition states for nucleophilic attacks on the carbamate group (B3LYP/6-31G*) .
- Molecular docking (AutoDock Vina) : Predicts binding affinities for MYC or WDR5 targets, guiding functionalization (e.g., fluorophenyl substituents for enhanced affinity) .
- pKa prediction (MarvinSuite) : Estimates amine basicity (pKa ~9.2) to optimize reaction pH .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
